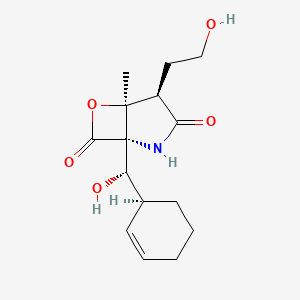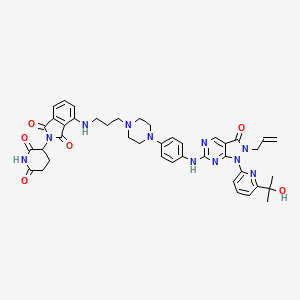
Pomalidomide-C3-adavosertib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ZNL-02-096 est un dégradeur puissant et sélectif de la protéine Wee1, qui est impliquée dans la régulation du cycle cellulaireZNL-02-096 a montré un potentiel significatif dans les études précliniques pour sa capacité à induire la dégradation de Wee1, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de ZNL-02-096 implique plusieurs étapes, commençant par la préparation de l'inhibiteur de Wee1 AZD 1775. Cet inhibiteur est ensuite lié au ligand de liaison à la céréblon pomalidomide par une série de réactions chimiques. Les étapes clés incluent:
Formation de l'inhibiteur de Wee1: Ceci implique la synthèse de AZD 1775, qui est une molécule complexe nécessitant des conditions de réaction précises et des étapes de purification.
Attachement du lien: Une molécule de liaison est synthétisée et attachée à AZD 1775. Cette étape implique souvent la formation de liaison amide ou d'autres réactions de couplage.
Attachement du ligand de liaison à la céréblon: La dernière étape implique l'attachement de pomalidomide au lien, formant la molécule PROTAC complète ZNL-02-096
Méthodes de production industrielle
La production industrielle de ZNL-02-096 impliquerait probablement l'optimisation de la voie de synthèse pour garantir un rendement élevé et une pureté élevée. Cela inclut l'augmentation de l'échelle des réactions, l'optimisation des conditions de réaction et l'utilisation de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC).
Analyse Des Réactions Chimiques
Types de réactions
ZNL-02-096 subit plusieurs types de réactions chimiques, notamment:
Oxydation et réduction: Ces réactions peuvent modifier les groupes fonctionnels sur la molécule, modifiant potentiellement son activité.
Réactions de substitution:
Réactions de couplage: Celles-ci sont cruciales pour attacher le lien et le ligand de liaison à la céréblon à l'inhibiteur de Wee1
Réactifs et conditions courants
Les réactifs courants utilisés dans la synthèse de ZNL-02-096 comprennent:
Agents de couplage: Tels que l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) et le HOBt (1-hydroxybenzotriazole).
Agents oxydants: Tels que l'acide m-chloroperbenzoïque.
Agents réducteurs: Tels que le borohydrure de sodium.
Solvants: Tels que le diméthylsulfoxyde (DMSO) et l'acétonitrile
Produits majeurs
Le principal produit de la synthèse est ZNL-02-096 lui-même, avec des produits secondaires potentiels comprenant des matières premières non réagies et des sous-produits de réactions incomplètes.
Applications de la recherche scientifique
ZNL-02-096 a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie:
Chimie: Utilisé comme composé outil pour étudier les mécanismes de dégradation des protéines et pour développer de nouvelles molécules PROTAC.
Biologie: Employé dans les études de biologie cellulaire pour étudier le rôle de Wee1 dans la régulation du cycle cellulaire et la réponse aux dommages de l'ADN.
Médecine: Montre un potentiel comme agent thérapeutique pour le traitement du cancer, en particulier dans les cancers où Wee1 est surexprimé.
Industrie: Peut être utilisé dans le développement de nouveaux médicaments et dans l'étude des voies de dégradation des protéines
Mécanisme d'action
ZNL-02-096 exerce ses effets en dégradant sélectivement la protéine Wee1. Le mécanisme implique les étapes suivantes:
Liaison à Wee1: Le composant AZD 1775 de ZNL-02-096 se lie à Wee1.
Recrutement de la ligase E3: Le composant pomalidomide se lie à la céréblon, un récepteur de substrat du complexe ligase E3 ubiquitine.
Ubiquitination et dégradation: Le complexe ligase E3 ubiquitine Wee1, le marquant pour la dégradation par le protéasome.
Arrêt du cycle cellulaire et apoptose: La dégradation de Wee1 conduit à l'accumulation de dommages à l'ADN, à l'arrêt du cycle cellulaire en phase G2/M et à l'apoptose
Applications De Recherche Scientifique
ZNL-02-096 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study protein degradation mechanisms and to develop new PROTAC molecules.
Biology: Employed in cell biology studies to investigate the role of Wee1 in cell cycle regulation and DNA damage response.
Medicine: Shows potential as a therapeutic agent for cancer treatment, particularly in cancers where Wee1 is overexpressed.
Industry: Can be used in the development of new drugs and in the study of protein degradation pathways
Mécanisme D'action
ZNL-02-096 exerts its effects by selectively degrading the protein Wee1. The mechanism involves the following steps:
Binding to Wee1: The AZD 1775 component of ZNL-02-096 binds to Wee1.
Recruitment of E3 ligase: The pomalidomide component binds to cereblon, a substrate receptor of the E3 ubiquitin ligase complex.
Ubiquitination and degradation: The E3 ligase complex ubiquitinates Wee1, marking it for degradation by the proteasome.
Cell cycle arrest and apoptosis: Degradation of Wee1 leads to accumulation of DNA damage, cell cycle arrest in the G2/M phase, and apoptosis
Comparaison Avec Des Composés Similaires
ZNL-02-096 est unique parmi les inhibiteurs de Wee1 en raison de son mécanisme d'action basé sur PROTAC. Des composés similaires comprennent:
AZD 1775: Un inhibiteur de Wee1 qui n'induit pas la dégradation des protéines.
Pomalidomide: Un ligand de liaison à la céréblon utilisé dans d'autres molécules PROTAC.
Autres PROTAC: Tels que ARV-825 et dBET1, qui ciblent différentes protéines pour la dégradation
ZNL-02-096 se démarque par sa haute sélectivité et sa puissance dans la dégradation de Wee1, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C42H45N11O6 |
|---|---|
Poids moléculaire |
799.9 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-[3-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]propylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C42H45N11O6/c1-4-19-51-38(56)29-25-44-41(48-36(29)53(51)33-11-6-10-32(46-33)42(2,3)59)45-26-12-14-27(15-13-26)50-23-21-49(22-24-50)20-7-18-43-30-9-5-8-28-35(30)40(58)52(39(28)57)31-16-17-34(54)47-37(31)55/h4-6,8-15,25,31,43,59H,1,7,16-24H2,2-3H3,(H,44,45,48)(H,47,54,55) |
Clé InChI |
LZUDSNUROXNVPH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)NC4=CC=C(C=C4)N5CCN(CC5)CCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


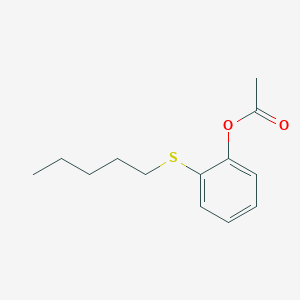
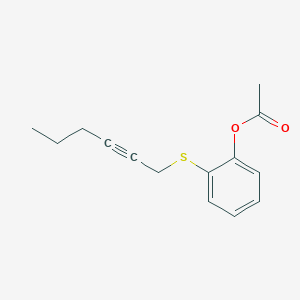
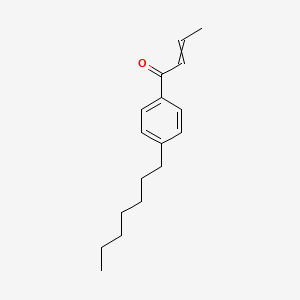
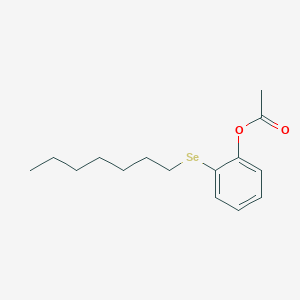

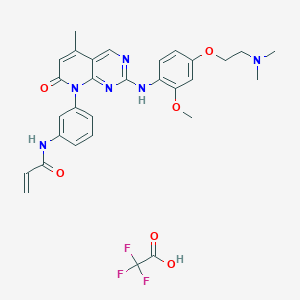
![2-[(5R,8S,12R,13R,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821815.png)
![benzyl N-[1-[4-(2-chlorophenyl)piperazin-1-yl]-1-oxo-6-(prop-2-enoylamino)hexan-2-yl]carbamate](/img/structure/B10821821.png)
![(1S,5S,6S)-5-(hydroxymethyl)-1-methoxy-6-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]bicyclo[3.1.0]hexan-2-one](/img/structure/B10821824.png)
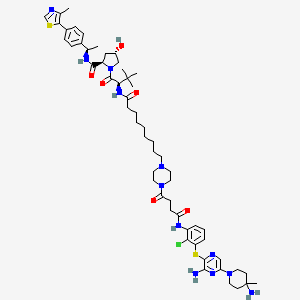
![N-[4-[[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]-2-oxoethyl]amino]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B10821831.png)
![2-N-[(1S)-2-[[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl]carbamoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]-5-N-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxobenzo[de]isoquinolin-5-yl]oxyethoxy]ethoxy]ethyl]pyrazine-2,5-dicarboxamide](/img/structure/B10821834.png)
